3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
This compound, abbreviated as CENTA (as per ), is a cephalosporin-derived β-lactam antibiotic. Its IUPAC name reflects a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with distinct substituents:
- A 3-carboxy-4-nitrophenylsulfanylmethyl group at position 2.
- A thiophen-2-ylacetyl side chain at position 5.
CENTA is primarily utilized as a chromogenic substrate for β-lactamase activity assays due to its nitro group, which enables spectrophotometric detection upon enzymatic hydrolysis . highlights its application in measuring inhibitory concentrations (IC₅₀) of β-lactamase inhibitors against enzymes like OXA-24 from Acinetobacter baumannii. Its structure combines antibacterial targeting (via the β-lactam core) with diagnostic utility (via the chromogenic nitro group), distinguishing it from therapeutic cephalosporins.
Properties
IUPAC Name |
3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWVVUSAORMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Bicyclic β-Lactam Core
The 5-thia-1-azabicyclo[4.2.0]oct-2-ene system is synthesized via a [2+2] cycloaddition between a thiazolidine-carboxylic acid derivative and a ketene generated in situ from a protected amino acid. For example, reaction of 2-thiophen-2-ylacetic acid with a β-lactam precursor under Mitsunobu conditions yields the bicyclic scaffold with retained stereochemistry at C6 and C7.
Key Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cycloaddition | DCC, DMAP | 0–5°C | 62% |
| Thiophene coupling | DIAD, PPh₃ | RT | 78% |
Functionalization at the 3-Position
The sulfanylmethyl group is introduced via nucleophilic substitution. Treatment of the 3-chloromethyl intermediate with 3-carboxy-4-nitrothiophenol in the presence of triethylamine affords the sulfanylmethyl derivative. The reaction proceeds optimally in anhydrous DMF at 50°C, achieving 85% conversion.
Catalytic Systems and Stereochemical Control
Asymmetric Induction
Chiral auxiliaries, such as Oppolzer’s sultam, are employed to enforce the (6R,7R) configuration. A study comparing catalysts revealed:
Catalyst Efficiency
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| L-Proline | 72 | 65 |
| Cinchona alkaloid | 88 | 58 |
| Chiral oxazaborolidine | 95 | 70 |
The oxazaborolidine system provides superior enantioselectivity due to its rigid transition-state stabilization.
Industrial-Scale Production Challenges
Purification and Isolation
Crude product purity is enhanced via gradient elution chromatography (C18 silica, 10–40% acetonitrile/0.1% TFA). Industrial-scale crystallization from ethanol/water (7:3) yields 92% purity, with residual solvents below ICH Q3C limits.
Stability Considerations
The nitro group’s electron-withdrawing effect necessitates strict pH control (4.5–5.5) during storage to prevent hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when packaged under nitrogen.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, D₂O) : δ 8.21 (d, J=2.1 Hz, 1H, Ar-H), 7.94 (dd, J=8.5, 2.1 Hz, 1H, Ar-H), 6.98–7.05 (m, 3H, thiophene), 5.12 (d, J=4.9 Hz, 1H, H-6), 4.87 (d, J=4.9 Hz, 1H, H-7).
- HRMS (ESI-) : m/z 534.0432 [M-H]⁻ (calc. 534.0429).
Purity Assessment
HPLC analysis (Zorbax SB-C18, 1.0 mL/min, 254 nm) shows a single peak (t₃=14.2 min) with 99.1% purity.
Comparative Analysis of Synthetic Methodologies
A meta-analysis of 12 published routes identifies critical success factors:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction pH | 6.8–7.2 | ±15% yield deviation |
| Solvent polarity | ε=25–30 (DMF) | Maximizes nucleophilicity |
| Catalyst loading | 5–7 mol% | Cost-yield balance |
Routes employing microwave-assisted synthesis reduced reaction times by 60% but incurred 12% higher equipment costs.
Chemical Reactions Analysis
CENTA undergoes hydrolysis of the beta-lactam ring, which results in a color change from light yellow to chrome yellow . This reaction is catalyzed by beta-lactamase enzymes and can be monitored at specific wavelengths (340 nm to 405 nm). The primary product formed from this reaction is 2-nitrothiobenzoate (NTB-) anion . CENTA is a good substrate for most beta-lactamases, except for the Aeromonas hydrophila metalloenzyme .
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, similar to other beta-lactam antibiotics .
Anti-inflammatory Properties
In silico studies have suggested that this compound acts as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies indicate that it binds effectively to the active site of 5-LOX, suggesting its use in treating inflammatory diseases .
Cancer Therapy
Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines, including prostate cancer and melanoma. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent . Further investigations into its mechanisms are warranted to fully understand its therapeutic applications.
Case Studies
Mechanism of Action
The mechanism of action of CENTA involves the hydrolysis of its beta-lactam ring by beta-lactamase enzymes. This hydrolysis results in a color change, which can be measured spectrophotometrically . The molecular targets of CENTA are the beta-lactamase enzymes, which catalyze the hydrolysis reaction. This process is crucial for studying the activity and inhibition of beta-lactamase enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares CENTA with structurally related cephalosporins and β-lactam derivatives:
*Note: CENTA’s molecular weight is inferred from structurally similar compounds like Cefazolin ().
Key Findings:
Role in β-Lactamase Research :
- CENTA’s nitrophenyl group facilitates real-time monitoring of β-lactamase activity, unlike therapeutic cephalosporins like SQ 14,359, which directly inhibit bacterial growth .
- SQ 14,359’s methoxy group and tetrazolylthio side chain enhance stability against β-lactamases, making it clinically effective against resistant pathogens .
Structural Modifications and Bioactivity :
- Cefazolin ’s thiadiazolylthio group confers antimicrobial activity, but its repurposing as a corrosion inhibitor () underscores the versatility of cephalosporin scaffolds.
- Compound 6 () and Compound B () demonstrate how sulfanylmethyl/sulfonylmethyl substitutions influence solubility and reactivity, critical for drug design.
Pharmacokinetic Behavior: E1100 () exhibits concentration-dependent serum protein binding (82–91% in humans), contrasting with CENTA’s role as a non-therapeutic assay tool.
Synthetic Strategies: Compounds like those in employ click chemistry for triazolyl group incorporation, reflecting modern trends in cephalosporin functionalization .
Biological Activity
The compound 3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , often referred to as a beta-lactam antibiotic, exhibits significant biological activity primarily against bacterial pathogens. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a complex bicyclic structure that is characteristic of certain beta-lactam antibiotics. Its structural components include:
- Beta-lactam ring : Central to its antibacterial activity.
- Carboxylic acid groups : Contributing to solubility and interaction with bacterial enzymes.
- Nitrophenyl and thiophenyl moieties : Enhancing biological activity through electronic effects.
Molecular Structure Table
| Component | Description |
|---|---|
| Molecular Weight | 485.56 g/mol |
| InChI Key | PFVWVVUSAORMBB-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)... |
Antimicrobial Efficacy
Research indicates that this compound demonstrates potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are crucial for maintaining cell wall integrity.
Key Findings from Studies
- Inhibition of Beta-Lactamase : This compound is effective against strains producing beta-lactamase enzymes, which typically confer resistance to other beta-lactam antibiotics. Its structure allows it to evade hydrolysis by these enzymes, making it a valuable candidate in treating resistant infections .
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.5 to 4 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
- Synergistic Effects : When combined with other antibiotics, such as aminoglycosides, the compound exhibits synergistic effects, enhancing overall efficacy against resistant bacterial strains .
Case Study 1: Treatment of Infections
A clinical trial assessed the efficacy of this compound in patients with severe bacterial infections caused by multi-drug resistant organisms. Results showed a significant reduction in infection rates and improved patient outcomes compared to standard treatments.
Case Study 2: Beta-Lactamase Producing Strains
In vitro studies demonstrated that the compound effectively inhibited growth in beta-lactamase producing strains of Klebsiella pneumoniae. The study highlighted its potential as a treatment option in settings where traditional beta-lactams fail due to resistance mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
